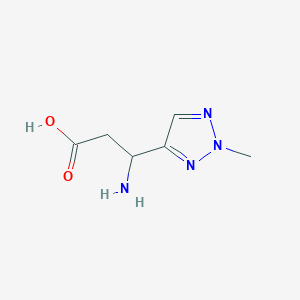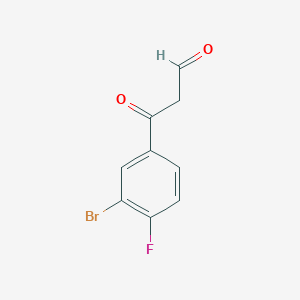
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H14O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methoxy and methyl substituents on the thiophene ring, as well as a phenyl group attached to the methanol moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol typically involves the reaction of 2-methoxy-5-methylthiophene with benzaldehyde under acidic or basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiophene derivative acts as a nucleophile attacking the carbonyl carbon of benzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of (2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxy-5-methylthiophen-3-yl)methanol: Lacks the phenyl group, which may affect its reactivity and biological activity.
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)ethanol: Contains an additional carbon in the alcohol moiety, potentially altering its physical and chemical properties.
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)ketone:
Uniqueness
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its methoxy, methyl, and phenyl substituents, along with the thiophene ring, make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H14O2S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
(2-methoxy-5-methylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-11(13(15-2)16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3 |
Clé InChI |
KYWNFVIRRVKAGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)OC)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


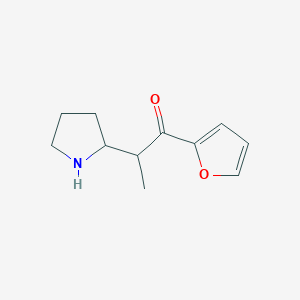
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13081390.png)

![Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)
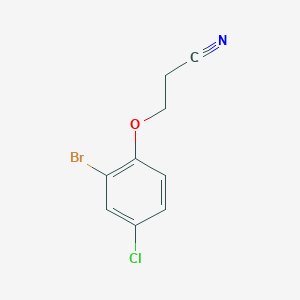

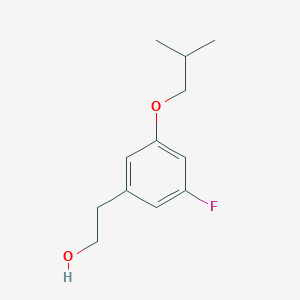


![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)

![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13081448.png)
